tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate
Description
tert-Butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a trifluoroacetyl group, and a cyclohexyl ring
Properties
Molecular Formula |
C13H20F3NO3 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
tert-butyl N-[4-(2,2,2-trifluoroacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-9-6-4-8(5-7-9)10(18)13(14,15)16/h8-9H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
XKHVJKKBMNWHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(trifluoroacetyl)cyclohexyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The cyclohexyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Comparison: tert-Butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate is unique due to the presence of both the trifluoroacetyl group and the cyclohexyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoroacetyl group enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl ring provides structural rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
